



Ultra-Performance Convergence Chromatography: A High-Throughput Method for Benalaxyl Enantioseparation

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Compound of Interest		
Compound Name:	Benalaxyl-M	
Cat. No.:	B116788	Get Quote

Application Note

Introduction

Benalaxyl is a systemic phenylamide fungicide widely used in agriculture to control diseases caused by oomycetes.[1][2] As a chiral compound, it exists as two enantiomers, (R)-benalaxyl and (S)-benalaxyl.[1] The biological activity and environmental degradation of such chiral pesticides are often enantioselective, meaning one enantiomer may exhibit higher fungicidal activity while the other could contribute more to environmental or toxicological concerns.[1] Consequently, the ability to separate and accurately quantify individual enantiomers is crucial for comprehensive risk assessment, ensuring food safety, and adhering to regulatory compliance.[1][3]

This application note describes a rapid, environmentally friendly, and sensitive method for the enantioseparation of benalaxyl using Ultra-Performance Convergence Chromatography (UPC²). This technique, a form of supercritical fluid chromatography (SFC), leverages compressed carbon dioxide as the primary mobile phase, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) methods.[3][4] These benefits include higher separation efficiency, shorter analysis times, reduced organic solvent consumption, and unique selectivity for chiral compounds.[3][5]

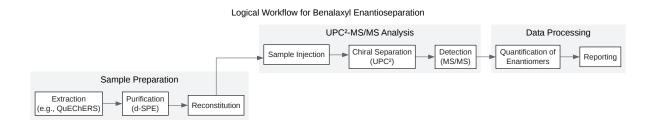


The described UPC² method coupled with tandem mass spectrometry (MS/MS) provides baseline separation of benalaxyl enantiomers in under 5 minutes, making it an ideal solution for high-throughput screening in research, drug development, and environmental monitoring laboratories.[6]

Experimental Overview

A robust and efficient enantioseparation of benalaxyl was achieved using an ACQUITY UPC² system with a chiral stationary phase. The method utilizes a mobile phase consisting of supercritical CO₂ and an ethanol modifier, providing excellent resolution and peak shape for both enantiomers. Detection is performed using tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity for quantification in complex matrices like soil and tobacco. [6]

The logical workflow for this application involves sample preparation, UPC²-MS/MS analysis, and data processing. Key parameters such as mobile phase composition, temperature, and back pressure are optimized to ensure baseline separation and reliable quantification.



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Caption: Logical workflow for benalaxyl enantiomer analysis.

Quantitative Data Summary



The UPC²-MS/MS method demonstrates excellent performance for the determination of benalaxyl enantiomers in various matrices.[6] The quantitative data, summarized below, highlights the method's reliability, sensitivity, and accuracy.[6]

Parameter	Result
Analysis Time	< 5 minutes
Linearity (Concentration Range)	10-250 ng/mL
Coefficient of Determination (r²)	> 0.99
Recoveries (in Tobacco & Soil)	77.1 - 98.4%
Relative Standard Deviation (RSD)	< 5.0%
Limit of Detection (LOD)	0.43 - 0.72 μg/kg
Limit of Quantification (LOQ)	1.25 - 2.15 μg/kg

Protocols

1. Sample Preparation (QuEChERS Method for Soil and Tobacco)

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method.[6]

- Extraction:
 - Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Vortex for 1 minute to ensure thorough mixing.
 - Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
 - Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:



- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).
- Vortex for 30 seconds.
- Centrifuge at 10000 rpm for 5 minutes.
- Collect the supernatant.
- Final Preparation:
 - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase.
 - \circ Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for analysis.

2. UPC2-MS/MS Protocol

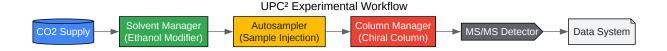
The following protocol outlines the optimized conditions for the enantioseparation of benalaxyl.

- Instrumentation:
 - ACQUITY UPC² System or equivalent
 - Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
- Chromatographic Conditions:
 - Column: Chiral column (e.g., ACQUITY UPC² Trefoil CEL2)
 - Mobile Phase: Carbon Dioxide (CO₂) and Ethanol[6]
 - Flow Rate: Optimized for best separation (typically 1-3 mL/min)
 - Column Temperature: Controlled (e.g., 40°C)
 - Back Pressure: Controlled (e.g., 150 bar)



- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - Source Temperature: Optimized for analyte (e.g., 120°C)
 - Gas Flow (Desolvation): Optimized for instrument (e.g., 650 L/hr)

The experimental workflow for the UPC² analysis is depicted in the following diagram.



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Caption: Schematic of the UPC² experimental workflow.

Conclusion

Ultra-Performance Convergence Chromatography provides a powerful platform for the chiral separation of benalaxyl.[6] The method is rapid, sensitive, and significantly reduces the consumption of organic solvents, aligning with green chemistry principles.[5][6] The protocols and data presented demonstrate a reliable and high-throughput approach for the enantioselective analysis of benalaxyl in complex matrices, supporting critical research in agriculture, environmental science, and toxicology.

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